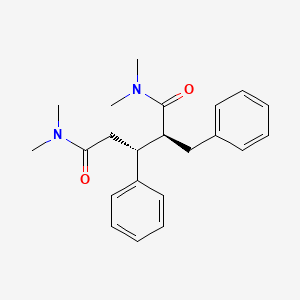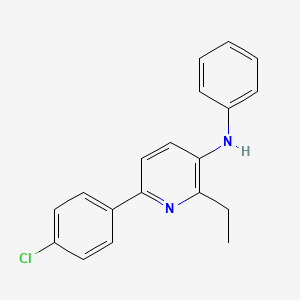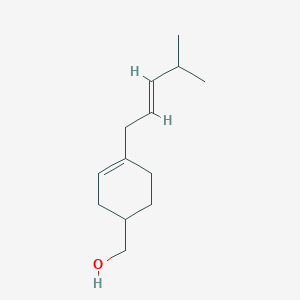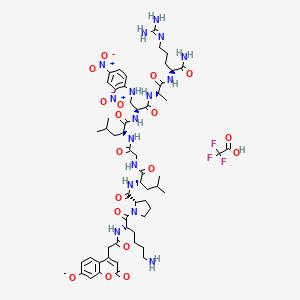
COD-Ir-Cl(imes)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound COD-Ir-Cl(imes) [Ir(COD)(IMes)Cl] , is an organometallic complex where COD stands for cyclooctadiene and IMes stands for 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene. This compound is widely used as a catalyst in various chemical reactions, particularly in the field of nuclear magnetic resonance (NMR) hyperpolarization techniques such as Signal Amplification by Reversible Exchange (SABRE) .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of COD-Ir-Cl(imes) involves the reaction of iridium trichloride with cyclooctadiene and IMes in the presence of a base. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The resulting product is purified through recrystallization or chromatography .
Industrial Production Methods: While the industrial production methods for COD-Ir-Cl(imes) are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger-scale operations. This includes the use of larger reactors, automated systems for reagent addition, and more efficient purification techniques .
化学反应分析
Types of Reactions: COD-Ir-Cl(imes) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different iridium species.
Reduction: It can be reduced to form lower oxidation state iridium complexes.
Substitution: Ligands in the complex can be substituted with other ligands, such as pyridine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Ligands like pyridine or phosphines are used under mild conditions.
Major Products:
Oxidation: Formation of higher oxidation state iridium complexes.
Reduction: Formation of lower oxidation state iridium complexes.
Substitution: Formation of new iridium complexes with substituted ligands.
科学研究应用
COD-Ir-Cl(imes) has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of COD-Ir-Cl(imes) involves the reversible binding of substrates to the iridium center. This binding facilitates the transfer of spin polarization from parahydrogen to the substrate, enhancing NMR signals. The molecular targets include hydrogen and various organic substrates, and the pathways involve the formation and dissociation of reversible complexes .
相似化合物的比较
[Ir(COD)(IMes)Cl]: Similar in structure and function, used in SABRE techniques.
[Rh(COD)(IMes)Cl]: A rhodium analog with similar catalytic properties.
[Ir(COD)(IMes)(PPh3)]PF6: Contains a triphenylphosphine ligand, used in hydrogen isotope exchange reactions.
Uniqueness: COD-Ir-Cl(imes) is unique due to its high efficiency in SABRE techniques, its ability to form reversible complexes, and its compatibility with various substrates and solvents. This makes it a versatile and valuable compound in both research and industrial applications .
属性
IUPAC Name |
1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ide;carbanide;(1Z,5Z)-cycloocta-1,5-diene;iridium;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N2.C8H12.2CH3.ClH.Ir/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-2-4-6-8-7-5-3-1;;;;/h7-13H,1-6H3;1-2,7-8H,3-6H2;2*1H3;1H;/q-1;;2*-1;;/p-1/b;2-1-,8-7-;;;; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQVIYGJCPMULZ-NSNKXZTFSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3-].[CH3-].CC1=CC(=C(C(=C1)C)N2[CH-]N(C=C2)C3=C(C=C(C=C3C)C)C)C.C1CC=CCCC=C1.[Cl-].[Ir] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[CH3-].[CH3-].CC1=CC(=C(C(=C1)C)N2C=CN([CH-]2)C3=C(C=C(C=C3C)C)C)C.C1/C=C\CC/C=C\C1.[Cl-].[Ir] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H43ClIrN2-4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
671.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














